Ingenol 3,20-dibenzoate
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Overview
Description
Ingenol 3,20-dibenzoate is a diterpenoid compound derived from the plant Euphorbia peplus. It is known for its potent biological activities, particularly as a selective agonist of protein kinase C (PKC) isoforms. This compound has garnered significant interest due to its ability to induce apoptosis and its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ingenol 3,20-dibenzoate can be synthesized through a multi-step process involving the esterification of ingenol with benzoic acid. The reaction typically requires the use of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the esterification reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions: Ingenol 3,20-dibenzoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzoate groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of ingenol derivatives with different functional groups.
Scientific Research Applications
Ingenol 3,20-dibenzoate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its role in modulating cellular signaling pathways, particularly those involving PKC.
Medicine: Explored for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Mechanism of Action
Ingenol 3,20-dibenzoate exerts its effects primarily through the activation of protein kinase C (PKC) isoforms. It induces the selective translocation of nPKC-delta, -epsilon, and -theta, as well as PKC-mu, from the cytosolic fraction to the particulate fraction. This translocation triggers a cascade of signaling events that lead to the induction of apoptosis through de novo synthesis of macromolecules . Additionally, this compound has been shown to interact with the erythropoietin receptor (EPOR), exhibiting synergistic and antagonistic effects depending on the concentration .
Comparison with Similar Compounds
Ingenol 3,20-dibenzoate is unique among similar compounds due to its specific activation of PKC isoforms and its potent apoptotic activity. Similar compounds include:
Ingenol 3-benzoate: Another ester derivative of ingenol with similar PKC activation properties.
Phorbol esters: A class of compounds that also activate PKC but differ in their potency and selectivity.
Bryostatin: A macrolide lactone that modulates PKC activity but has a different mechanism of action and therapeutic profile.
This compound stands out due to its high selectivity for specific PKC isoforms and its ability to induce apoptosis through unique signaling pathways .
Properties
Molecular Formula |
C34H36O7 |
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Molecular Weight |
556.6 g/mol |
IUPAC Name |
[(1S,4S,5S,6R,9S,10R,12R,14R)-4-benzoyloxy-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-7-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl]methyl benzoate |
InChI |
InChI=1S/C34H36O7/c1-19-17-33-20(2)15-25-26(32(25,3)4)24(28(33)36)16-23(18-40-30(37)21-11-7-5-8-12-21)27(35)34(33,39)29(19)41-31(38)22-13-9-6-10-14-22/h5-14,16-17,20,24-27,29,35,39H,15,18H2,1-4H3/t20-,24+,25-,26+,27-,29+,33+,34+/m1/s1 |
InChI Key |
GIMKEHNOTHXONN-NXBFFCPZSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@@H](C2(C)C)[C@@H]3C=C([C@H]([C@]4([C@@]1(C3=O)C=C([C@@H]4OC(=O)C5=CC=CC=C5)C)O)O)COC(=O)C6=CC=CC=C6 |
SMILES |
CC1CC2C(C2(C)C)C3C=C(C(C4(C1(C3=O)C=C(C4OC(=O)C5=CC=CC=C5)C)O)O)COC(=O)C6=CC=CC=C6 |
Canonical SMILES |
CC1CC2C(C2(C)C)C3C=C(C(C4(C1(C3=O)C=C(C4OC(=O)C5=CC=CC=C5)C)O)O)COC(=O)C6=CC=CC=C6 |
Pictograms |
Irritant |
Synonyms |
ingenol dibenzoate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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